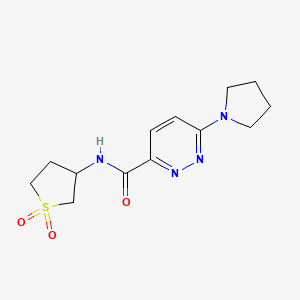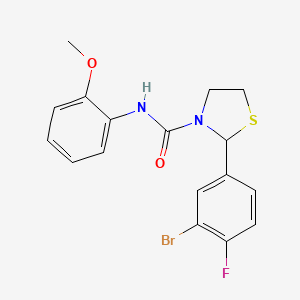![molecular formula C6H14ClNO B2973883 1-[(Propan-2-yl)amino]propan-2-one hydrochloride CAS No. 55268-40-1](/img/structure/B2973883.png)
1-[(Propan-2-yl)amino]propan-2-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Propan-2-yl)amino]propan-2-one hydrochloride, also known by its IUPAC name 1-(isopropylamino)propan-2-one hydrochloride, is a chemical compound with the molecular formula C6H13NO·HCl. It is a white crystalline powder with a melting point of 179-180°C . This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Métodos De Preparación
The synthesis of 1-[(Propan-2-yl)amino]propan-2-one hydrochloride typically involves the reaction of isopropylamine with acetone in the presence of hydrochloric acid. The reaction proceeds as follows:
-
Synthetic Route
Step 1: Isopropylamine is reacted with acetone to form 1-(isopropylamino)propan-2-one.
Step 2: The resulting product is then treated with hydrochloric acid to yield this compound.
-
Reaction Conditions
- The reaction is typically carried out at room temperature.
- The use of anhydrous conditions is preferred to prevent hydrolysis of the product.
-
Industrial Production
Análisis De Reacciones Químicas
1-[(Propan-2-yl)amino]propan-2-one hydrochloride undergoes various chemical reactions, including:
-
Oxidation
- The compound can be oxidized to form corresponding ketones or carboxylic acids.
- Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction
- Reduction of the compound can yield secondary amines.
- Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
-
Substitution
- The compound can undergo nucleophilic substitution reactions.
- Common reagents include alkyl halides and nucleophiles such as hydroxide ions (OH-).
-
Major Products
Aplicaciones Científicas De Investigación
1-[(Propan-2-yl)amino]propan-2-one hydrochloride has a wide range of applications in scientific research:
-
Chemistry
- Used as a reagent in organic synthesis.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential biological activity.
- Used in the synthesis of biologically active compounds.
-
Medicine
- Explored for its potential therapeutic applications.
- Used in the development of new pharmaceuticals.
-
Industry
- Utilized in the production of fine chemicals and intermediates.
- Employed in the manufacture of specialty chemicals .
Mecanismo De Acción
The mechanism of action of 1-[(Propan-2-yl)amino]propan-2-one hydrochloride involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
- The compound interacts with enzymes and receptors in biological systems.
- It may inhibit or activate specific pathways depending on its structure and functional groups.
-
Pathways Involved
- The compound can modulate metabolic pathways.
- It may affect signal transduction pathways and cellular processes .
Comparación Con Compuestos Similares
1-[(Propan-2-yl)amino]propan-2-one hydrochloride can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
Phenylacetone: An organic compound with a similar structure but different functional groups.
Methiopropamine: A compound structurally related to methamphetamine with different pharmacological properties.
-
Uniqueness
- This compound has unique chemical properties and reactivity.
- Its specific applications in research and industry distinguish it from other similar compounds .
Propiedades
IUPAC Name |
1-(propan-2-ylamino)propan-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5(2)7-4-6(3)8;/h5,7H,4H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKXGXZYAWYZAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(4-chlorophenyl)methyl]-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2973801.png)



![2-[4,7-Dimethyl-6-(2-methylpropyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2973808.png)

![(2E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-phenylprop-2-enamide](/img/structure/B2973810.png)


![1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B2973816.png)
![N-(3,5-dimethylphenyl)-4-methyl-2-oxo-12-(2-oxochromen-3-yl)-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide](/img/structure/B2973819.png)
![2-({1-[(2-chlorophenyl)methanesulfonyl]piperidin-4-yl}sulfonyl)-N-methylacetamide](/img/structure/B2973821.png)

![Benzyl 4-{[(cyanomethyl)(propyl)carbamoyl]methyl}piperazine-1-carboxylate](/img/structure/B2973823.png)
